4-Azido-N-(oxetan-3-yl)benzamide
Description
4-Azido-N-(oxetan-3-yl)benzamide is a chemical compound that features an azido group attached to a benzamide structure, with an oxetane ring as a substituent
Properties
IUPAC Name |
4-azido-N-(oxetan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-14-13-8-3-1-7(2-4-8)10(15)12-9-5-16-6-9/h1-4,9H,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCRCBFGNRHPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Azido-N-(oxetan-3-yl)benzamide typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization methods, such as epoxide ring opening or [2+2] cycloaddition reactions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an azide ion.
Formation of the Benzamide Structure: The benzamide structure can be synthesized through standard amide bond formation techniques, such as the reaction of an amine with a carboxylic acid derivative.
Chemical Reactions Analysis
4-Azido-N-(oxetan-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, forming different derivatives.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, which are useful for further functionalization.
Reduction Reactions: The azido group can be reduced to an amine, which can then participate in additional chemical transformations.
Common reagents and conditions used in these reactions include nucleophiles for substitution reactions, acids or bases for ring-opening reactions, and reducing agents such as hydrogen gas or metal hydrides for reduction reactions. Major products formed from these reactions include various substituted benzamides and functionalized oxetane derivatives .
Scientific Research Applications
4-Azido-N-(oxetan-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Materials Science: The azido group and oxetane ring provide opportunities for the synthesis of novel materials with unique properties, such as energetic materials and polymers.
Chemical Biology: The compound can be used as a building block for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Azido-N-(oxetan-3-yl)benzamide involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active species. The azido group can participate in click chemistry reactions, forming triazoles that can interact with biological targets. The oxetane ring can be opened to form reactive intermediates that can further interact with molecular targets .
Comparison with Similar Compounds
4-Azido-N-(oxetan-3-yl)benzamide can be compared with other similar compounds, such as:
4-Azido-N-(oxetan-3-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group, which may affect its reactivity and applications.
3-Azido-1,2,4-oxadiazole:
The uniqueness of 4-Azido-N-(oxetan-3-yl)benzamide lies in its combination of the azido group, oxetane ring, and benzamide structure, which provides a versatile platform for various chemical transformations and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
